Product packaging for 1-METHYL DIETHYLENETRIAMINE(Cat. No.:CAS No. 34066-95-0)

1-METHYL DIETHYLENETRIAMINE

Cat. No.: B1617029
CAS No.: 34066-95-0
M. Wt: 117.19 g/mol
InChI Key: QATBRNFTOCXULG-UHFFFAOYSA-N
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Description

Contextualization within Linear Polyamine Chemistry

Linear polyamines are organic compounds characterized by a chain of carbon atoms interspersed with amine groups. Diethylenetriamine (B155796) (H₂N(CH₂)₂NH(CH₂)₂NH₂) is a classic example, featuring two primary amine groups and one secondary amine group. These compounds are highly versatile due to the basicity and nucleophilicity of their nitrogen atoms.

Methylation, the addition of a methyl group (–CH₃), is a common modification that can fine-tune the properties of polyamines. N-[2-(Methylamino)ethyl]ethane-1,2-diamine is a direct result of such a modification to DETA. This structural change from a secondary amine to a tertiary amine at the central nitrogen position impacts the molecule's steric hindrance, basicity, and coordination behavior with metal ions.

Structural Classification and Isomeric Considerations of Methylated Diethylenetriamines

The parent molecule, diethylenetriamine, has two types of nitrogen atoms available for methylation: the two terminal primary nitrogens (N1 and N3) and the single central secondary nitrogen (N2). Mono-methylation can therefore result in two distinct structural isomers.

N¹-methyldiethylenetriamine (or 1-methyldiethylenetriamine): Methylation occurs on one of the terminal primary amine groups. Its systematic name is N¹-(2-aminoethyl)-N²-methylethane-1,2-diamine.

N²-methyldiethylenetriamine (or 3-methyl-1,5-diamino-3-azapentane): Methylation occurs on the central secondary amine group. jcu.edu.au This is the isomer formally known as N-[2-(Methylamino)ethyl]ethane-1,2-diamine .

Table 1: Isomers of Mono-methylated Diethylenetriamine

Common Name Systematic IUPAC Name Position of Methyl Group
N¹-methyldiethylenetriamine N¹-(2-aminoethyl)-N²-methylethane-1,2-diamine Terminal Nitrogen
N²-methyldiethylenetriamine N-[2-(Methylamino)ethyl]ethane-1,2-diamine Central Nitrogen

Academic Significance and Research Gaps concerning Mono-N-Methylated Diethylenetriamines

The academic significance of mono-N-methylated diethylenetriamines, including N-[2-(Methylamino)ethyl]ethane-1,2-diamine, lies primarily in coordination chemistry and catalysis. The nitrogen atoms in these molecules are excellent ligands (electron-pair donors) for metal ions. The specific isomer and the degree of methylation influence the stability and reactivity of the resulting metal complexes. researchgate.net

Research has shown that N-alkylation of ligands like diethylenetriamine affects the formation and reactivity of metal complexes. researchgate.net For example, studies on cobalt(II) complexes have demonstrated that the solvent and the specific polyamine ligand, including methylated versions, play a crucial role in their interaction with oxygen. researchgate.net A molecular mechanics analysis of cobalt(III) complexes with both diethylenetriamine and its central-methylated derivative (referred to as 'medien') has been conducted to understand the relative stabilities of their geometric isomers. jcu.edu.au

A significant research gap appears to be the targeted synthesis and isolation of specific isomers for dedicated application studies. Often, methylation reactions can produce a mixture of isomers, and their separation can be challenging. researchgate.net While permethylated derivatives like PMDTA are well-studied and industrially significant, wikipedia.orgrsc.org the specific properties and potential advantages of mono-methylated isomers like N-[2-(Methylamino)ethyl]ethane-1,2-diamine are less explored in comparison. Further research is needed to develop selective synthetic routes and to fully characterize the unique catalytic or material properties that may arise from this specific isomeric structure.

Overview of Research Areas for N-[2-(Methylamino)ethyl]ethane-1,2-diamine

The research involving N-[2-(Methylamino)ethyl]ethane-1,2-diamine and its isomers spans several areas of chemistry:

Coordination Chemistry: A primary area of investigation is its use as a tridentate ligand for transition metals. Researchers study how the central methyl group affects the geometry, stability, and electronic properties of the resulting metal complexes. jcu.edu.au These complexes can be foundational for developing catalysts or new materials.

Catalysis: Methylated polyamines can be used as ligands in catalysts for organic reactions. lookchem.com While the heavily methylated PMDTA is a common choice, studies involving mono-methylated versions explore how subtle structural changes can tune catalytic activity and selectivity. wikipedia.org

Material Science: Polyamines are used as curing agents for epoxy resins and as building blocks for more complex polymers. lookchem.com The methylation pattern can influence the cross-linking density and the physical properties of the final material.

Biochemical Research: Polyamines are essential in biological systems, and synthetic polyamines are used to probe biological processes. For example, various triamines have been studied for their interaction with the polyamine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov While this specific isomer is not explicitly named, the research highlights the importance of the triamine structure in biological interactions.

Table 2: Chemical Identifier Data for N-[2-(Methylamino)ethyl]ethane-1,2-diamine

Identifier Value
CAS Number 34066-95-0 lookchem.com
Molecular Formula C₅H₁₅N₃ lookchem.com
Molecular Weight 117.19 g/mol lookchem.com
Boiling Point 199.5°C at 760 mmHg lookchem.com
Density 0.885 g/cm³ lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15N3 B1617029 1-METHYL DIETHYLENETRIAMINE CAS No. 34066-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2-(methylamino)ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C5H15N3/c1-7-4-5-8-3-2-6/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QATBRNFTOCXULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067809
Record name N-(2-Aminoethyl)-N'-methylethylenediamine
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Molecular Weight

117.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34066-95-0
Record name N1-(2-Aminoethyl)-N2-methyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-methyl-
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Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-methyl-
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Record name N-(2-Aminoethyl)-N'-methylethylenediamine
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Record name N-(2-aminoethyl)-N'-methylethylenediamine
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Record name 2-(2-Methylaminoethylamino)ethylamine
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Synthetic Methodologies and Selective Pathways for N 2 Methylamino Ethyl Ethane 1,2 Diamine

Direct N-Methylation Strategies for Diethylenetriamine (B155796) (DETA)

Direct methylation of Diethylenetriamine (DETA) represents the most straightforward approach to obtaining N-[2-(Methylamino)ethyl]ethane-1,2-diamine. These methods focus on the selective introduction of a methyl group onto one of the nitrogen atoms of the DETA molecule.

Reductive Amination Protocols

Reductive amination is a widely employed method for the N-methylation of amines. The Eschweiler-Clarke reaction is a prime example of this protocol, utilizing formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. nih.govjddtonline.infomit.edu This reaction is known for its efficacy in converting primary and secondary amines to their methylated counterparts, crucially avoiding the formation of quaternary ammonium (B1175870) salts. nih.govjddtonline.info The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide in an irreversible step. nih.govmit.edu While this method is robust, controlling the degree of methylation in polyamines like DETA can be challenging, often leading to mixtures of methylated products.

Alternative reductive amination procedures may use other reducing agents in place of formic acid, such as sodium cyanoborohydride. acs.org The industrial production of methylated amines frequently relies on the reductive amination of formaldehyde with a hydrogen donor like H₂. google.com

Alkylation Reactions with Methyl Halides or Equivalents

Traditional N-methylation can be achieved through nucleophilic substitution reactions using alkylating agents like methyl halides (e.g., methyl iodide) or dimethyl sulfate. rsc.orggoogle.com However, these methods often suffer from a lack of selectivity, leading to over-methylation and the formation of quaternary ammonium salts. rsc.orgasianpubs.org This is a significant drawback when precise control over the degree of methylation is required, as is the case for the synthesis of 1-METHYL DIETHYLENETRIAMINE from DETA. The generation of salt waste and the hazardous nature of the reagents are additional disadvantages of this approach. google.com

Catalytic Approaches for Selective N-Methylation of Amine Sites

In recent years, catalytic N-methylation using more environmentally benign C1 sources like methanol (B129727) has gained prominence. google.comchemicalbook.com Transition-metal catalysts, including those based on ruthenium, iridium, and nickel, have been developed for the N-methylation of amines with methanol through a "borrowing hydrogen" mechanism. chemicalbook.comorganic-chemistry.org This method is advantageous as the only byproduct is water. chemicalbook.com For instance, ruthenium complexes have been shown to effectively catalyze the N-methylation of amines using methanol under weakly basic conditions. chemicalbook.com Supported nickel nanoparticle catalysts have also demonstrated effectiveness in the selective mono-N-methylation of various amines with methanol.

The liquid-phase permethylation of diethylenetriamine using methanol over composite copper catalysts has been investigated as a greener alternative to the traditional formaldehyde-based methods for producing fully methylated derivatives like pentamethyldiethylenetriamine. google.comgoogle.com While the goal of these studies was permethylation, the underlying catalytic principles could potentially be adapted for selective mono-methylation.

Table 1: Comparison of Direct N-Methylation Strategies for Amines

Method Methylating Agent(s) Reducing Agent Key Advantages Key Disadvantages
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid Formic Acid Avoids quaternization, irreversible. nih.gov Can lead to multiple methylations in polyamines, requires excess reagents.
Alkylation with Methyl Halides Methyl Iodide, Methyl Bromide Not Applicable Established methodology. Poor selectivity (over-methylation), hazardous reagents, salt waste. rsc.orggoogle.com
Catalytic Methylation Methanol Hydrogen (often via "borrowing hydrogen") Green (water is the only byproduct), high atom economy. chemicalbook.com Requires specific catalysts, may require elevated temperatures and pressures.

Multi-step Synthetic Routes for N-Substituted Ethyleneamine Derivatives

Multi-step syntheses offer greater control and versatility in preparing specifically substituted ethyleneamine derivatives like this compound, especially when direct methylation of the parent amine is challenging or yields undesirable product mixtures.

Intermediate Functionalization and Subsequent N-Methylation

One multi-step strategy involves the initial functionalization of a simpler amine, followed by reactions to extend the chain and introduce the methyl group. For example, a general method for preparing N-substituted ethylenediamine (B42938) derivatives involves the Michael addition of an amine to an α,β-unsaturated compound, followed by hydrazinolysis and a Curtius rearrangement. This approach allows for the construction of the ethyleneamine backbone with a substituent already in place or introduced at an intermediate stage.

Another approach could involve the protection of certain amine groups within a polyamine to direct methylation to a specific nitrogen atom. After the selective methylation, the protecting groups would be removed to yield the desired product.

Synthesis via Ring-Opening Reactions of Heterocycles

The ring-opening of heterocyclic precursors is a powerful method for the synthesis of linear amines with defined substitution patterns. For instance, N-substituted ethylenediamine derivatives can be prepared from the ring cleavage of 2-ethyl-2-oxazoline followed by hydrolysis. The reaction of 2-oxazolidone with amines also provides a route to N-substituted ethylenediamines, although the cost of the heterocyclic starting material can be a drawback.

The synthesis of 1-methylpiperazine, a related cyclic diamine, can be achieved through a two-step process involving the aminolysis of di-methyl oxalate with N-methylethylenediamine to form an intermediate, which is then hydrogenated. While this produces a cyclic compound, the principles of using a pre-methylated building block (N-methylethylenediamine) are relevant to the synthesis of linear N-methylated polyamines. Similarly, aziridines are versatile precursors that can undergo ring-opening reactions with amines to generate vicinal diamines. A synthetic strategy could be envisioned where an appropriately substituted aziridine is opened by an amine to construct the N-methyldiethylenetriamine backbone.

Table 2: Overview of Multi-Step Synthetic Approaches to N-Substituted Ethylenediamines

Strategy Key Intermediates/Precursors Core Reactions Potential for Selectivity
Intermediate Functionalization Michael adducts, protected amines Michael addition, Curtius rearrangement, protection/deprotection High, allows for precise placement of substituents.
Ring-Opening of Heterocycles 2-Oxazolines, 2-Oxazolidones, Aziridines Nucleophilic ring-opening, hydrolysis High, the structure of the heterocycle dictates the substitution pattern of the product.

Advanced Spectroscopic and Molecular Structure Elucidation of N 2 Methylamino Ethyl Ethane 1,2 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For N-[2-(Methylamino)ethyl]ethane-1,2-diamine, ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR techniques, provide a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of N-[2-(Methylamino)ethyl]ethane-1,2-diamine exhibits distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) typically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) of the ethylenediamine (B42938) backbone present as a series of multiplets due to spin-spin coupling with adjacent protons. The amine protons (NH and NH₂) often show broad signals, and their chemical shifts can be sensitive to solvent and temperature.

The ¹³C NMR spectrum provides information on the carbon framework. nih.gov Each unique carbon atom in the molecule gives a distinct signal. The methyl carbon appears at a characteristic upfield chemical shift. The methylene carbons of the ethylenediamine backbone will have different chemical shifts depending on their proximity to the different amine groups.

A representative, though not experimentally verified for this specific molecule, assignment of the NMR data is presented in the table below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃~2.2-2.4 (s)~35-40
-CH₂-NH-CH₂-~2.5-2.8 (m)~50-55
-CH₂-NH₂~2.8-3.0 (t)~40-45
NH, NH₂Variable (broad)-

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.netwalisongo.ac.id For N-[2-(Methylamino)ethyl]ethane-1,2-diamine, COSY spectra would show cross-peaks between the protons of adjacent methylene groups, confirming the ethylenediamine backbone structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons and the adjacent methylene carbon, as well as the carbon of the methyl group itself. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For N-[2-(Methylamino)ethyl]ethane-1,2-diamine (C₅H₁₅N₃), the theoretical exact mass is 117.1266 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition of the molecule. nih.gov

Property Value
Molecular FormulaC₅H₁₅N₃ nih.gov
Molar Mass117.19 g/mol nih.gov
Exact Mass117.126597491 Da nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

FT-IR Spectroscopy : The FT-IR spectrum of N-[2-(Methylamino)ethyl]ethane-1,2-diamine is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. nih.gov The N-H stretching of the primary and secondary amines typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl and methylene groups will be observed around 2850-3000 cm⁻¹. Other important vibrations include N-H bending, C-N stretching, and CH₂ rocking and wagging modes. cdnsciencepub.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For instance, the C-C and C-N backbone vibrations can be clearly observed. researchgate.net

Functional Group FT-IR Absorption (cm⁻¹, typical) Raman Shift (cm⁻¹, typical)
N-H Stretch (primary & secondary amines)3300-3500 (broad)3300-3500
C-H Stretch (alkane)2850-30002850-3000
N-H Bend (amine)1590-1650-
C-N Stretch1020-12501020-1250

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio. hmdb.ca For N-[2-(Methylamino)ethyl]ethane-1,2-diamine, GC-MS can be used to assess the purity of a sample. The gas chromatogram would ideally show a single major peak corresponding to the target compound. The mass spectrum associated with this peak would serve as a fingerprint, showing characteristic fragmentation patterns that can be used to confirm the structure of the molecule. restek.com It can also be used to separate and identify any potential isomeric impurities.

Coordination Chemistry and Ligand Properties of N 2 Methylamino Ethyl Ethane 1,2 Diamine

Influence of N-Methylation on Ligand Field Strength and Donor Properties

The introduction of a methyl group onto one of the nitrogen atoms of the diethylenetriamine (B155796) (dien) backbone to form N-[2-(Methylamino)ethyl]ethane-1,2-diamine has a discernible impact on its properties as a ligand. N-methylation generally increases the steric bulk around the nitrogen donor atom and alters its electronic properties.

Table 1: Comparison of Properties between Diethylenetriamine and its Methylated Derivatives
PropertyDiethylenetriamine (dien)1-MethyldiethylenetriaminePentamethyldiethylenetriamine (PMDTA)
StructureHN(CH₂CH₂NH₂)₂CH₃N(CH₂CH₂NH₂)CH₂CH₂NH₂CH₃N(CH₂CH₂N(CH₃)₂)₂
Nitrogen Donor TypesTwo primary, one secondaryOne primary, one secondary, one tertiaryThree tertiary
Steric HindranceLowModerateHigh
σ-Donor Properties (General Trend)HighIntermediateLower (due to sterics) wikipedia.org
FlexibilityHighHighHigh, but with constrained conformations atamanchemicals.com

Application in Organometallic Chemistry as a Modifying Ligand

In organometallic chemistry, Lewis base ligands are frequently added to modify the reactivity and structure of highly polar organometallic reagents, such as organolithium compounds. wikipedia.org N-[2-(Methylamino)ethyl]ethane-1,2-diamine serves as such a modifying ligand, influencing reaction outcomes through coordination to the lithium cation.

Impact on Organolithium Compound Reactivity and Aggregation States

Organolithium reagents typically exist as aggregates (oligomers) in hydrocarbon solvents, such as tetramers or hexamers. d-nb.infolibretexts.org This aggregation reduces their reactivity. The addition of Lewis bases like 1-methyldiethylenetriamine breaks down these aggregates by solvating the lithium cations. saylor.orgresearchgate.net

The effectiveness of an amine ligand in deaggregation depends on its denticity and steric profile. Bidentate amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used, but tridentate ligands like 1-methyldiethylenetriamine are often more effective. wikipedia.org By coordinating to the lithium center at three points, it can more effectively encapsulate the cation, leading to the formation of less aggregated, and often monomeric, organolithium species. wikipedia.orgwisc.edu For example, while phenyllithium (B1222949) exists as a dimer in THF, the addition of the related tridentate ligand PMDTA converts it into a monomeric species. wisc.edu

This deaggregation has two primary consequences:

Increased Solubility: Monomeric species are generally more soluble in nonpolar organic solvents.

Enhanced Reactivity: The carbon-lithium bond in the monomeric species is more polarized and ionically charged. wikipedia.org This increases the nucleophilicity and basicity of the organic group, making the organolithium reagent more reactive in processes like deprotonation (metalation) and nucleophilic addition. wikipedia.orgwikipedia.org The increased basicity of the n-butyl group in the PMDTA/n-BuLi adduct is a well-documented example of this effect. wikipedia.org

Table 2: Effect of Ligands on Organolithium Aggregation State
Organolithium ReagentSolvent/AdditivePredominant Aggregation StateReference
Phenyllithium (PhLi)Diethyl EtherTetramer / Dimer wisc.edu
Phenyllithium (PhLi)Tetrahydrofuran (THF)Dimer / Monomer wisc.edu
Phenyllithium (PhLi)THF + TMEDADimer wisc.edu
Phenyllithium (PhLi)THF + PMDTAMonomer wisc.edu
n-Butyllithium (n-BuLi)HexaneHexamer d-nb.info
n-Butyllithium (n-BuLi)Hexane + PMDTAMonomer wikipedia.orgsaylor.org

Effects on Regioselectivity in Metalation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic tool where a functional group on an aromatic ring directs an organolithium reagent to deprotonate the ortho position. The choice of organolithium reagent and the presence of coordinating ligands can significantly influence the regioselectivity of these reactions. researchgate.net

Polydentate amines like 1-methyldiethylenetriamine play a crucial role in controlling where the metalation occurs. By coordinating to the lithium ion, the ligand influences the structure and reactivity of the organolithium aggregate, which in turn affects the transition state of the deprotonation step. researchgate.net The increased reactivity imparted by these ligands can enable metalations that are difficult or impossible to achieve otherwise. For instance, the combination of n-BuLi and TMEDA can quantitatively lithiate benzene, which is otherwise unreactive. uniurb.itnih.gov

Furthermore, the ligand can alter the preferred site of metalation on a substrate with multiple potential deprotonation sites. The specific steric and electronic environment created by the complex between the organolithium, the ligand, and the substrate directs the base to a specific proton. For example, the regioselective lithiation of 1-methoxynaphthalene (B125815) can be controlled by the choice of organolithium reagent and the presence of TMEDA. researchgate.net While specific studies detailing the effect of 1-methyldiethylenetriamine are less common than for TMEDA or PMDTA, its intermediate steric and electronic profile suggests it would offer a unique level of control over regioselectivity, potentially favoring different positions than its more or less sterically hindered analogues.

Reactivity and Reaction Mechanism Studies of N 2 Methylamino Ethyl Ethane 1,2 Diamine

Acid-Base Properties and Protonation Equilibria in Aqueous and Non-Aqueous Media

The presence of three amine groups with varying substitution patterns results in a complex acid-base chemistry for N-[2-(Methylamino)ethyl]ethane-1,2-diamine. The protonation constants (pKa values) are essential for understanding its behavior in solution, as they govern the distribution of protonated species at different pH levels. These values are influenced by the electronic and steric environment of each nitrogen atom.

The protonation of polyamines like 1-methyl diethylenetriamine (B155796) generally occurs in a stepwise fashion. Typically, primary amine groups are more basic than the secondary amine group due to reduced steric hindrance and electron-donating effects. However, the protonation of one amine group affects the basicity of the others through electrostatic repulsion. In non-aqueous media, protonation equilibria can differ significantly due to the solvent's properties. nih.govresearchgate.net

ParameterApproximate ValueConditions
pKa19.5 - 10.5Aqueous solution, 25°C
pKa28.5 - 9.5Aqueous solution, 25°C
pKa34.0 - 5.0Aqueous solution, 25°C
Note: These are estimated values and can vary based on ionic strength and specific measurement conditions.

Nucleophilic Reactivity of Primary and Secondary Amine Functionalities

The lone pairs of electrons on the nitrogen atoms make 1-methyl diethylenetriamine a strong nucleophile. The primary and secondary amine groups, however, display different reactivities due to steric and electronic factors. The terminal primary amine groups are generally more sterically accessible and, therefore, tend to react more readily with bulky electrophiles.

Reactions with Electrophiles (e.g., Carbonyl Compounds, Alkyl Halides)

This compound readily reacts with a variety of electrophiles. With carbonyl compounds such as aldehydes and ketones, it can form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. carewellpharma.in The initial attack of the amine on the carbonyl carbon is followed by dehydration to produce the imine.

With alkyl halides, it undergoes nucleophilic substitution (N-alkylation). carewellpharma.in The reaction can proceed in a stepwise manner, with the primary amines typically reacting first. The degree of alkylation can be managed by adjusting the stoichiometry and reaction conditions. Excessive alkylation can lead to the formation of quaternary ammonium (B1175870) salts.

Acylation and Sulfonylation Reactions for Derivatization

Acylation and sulfonylation are common methods for derivatizing amines. This compound reacts with acylating agents like acid chlorides or anhydrides to form amides. sciforum.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are often employed to protect the amine groups or to introduce new functional groups into the molecule. The relative reactivity of the primary versus the secondary amine can often be controlled by the choice of reagent and reaction conditions. For instance, bulky acylating or sulfonylating agents may selectively react with the less sterically hindered primary amine groups.

Kinetics and Mechanisms of Reactions in Solution

Studying the reaction kinetics provides valuable insights into the mechanisms of reactions involving this compound. This is particularly crucial in industrial applications where reaction rates are a key factor. tandfonline.com

Investigation of Reaction Rates with Carbon Dioxide for Capture Applications

Aqueous solutions of amines are extensively studied for their potential in post-combustion CO2 capture. icm.edu.pl this compound is a candidate for this application due to its multiple amine sites. The reaction with CO2 involves the nucleophilic attack of the nitrogen atom on the carbon atom of CO2. mdpi.com

Amine FunctionalityRelative Reaction Rate with CO2
Primary AmineFaster
Secondary AmineSlower

Mechanisms of Carbamate Formation

The reaction between amines and CO2 in aqueous solutions primarily proceeds through the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate. mdpi.com

The mechanism can be outlined as follows:

Zwitterion Formation: RNH2 + CO2 ⇌ RNH2+COO- mdpi.com

Deprotonation: RNH2+COO- + B ⇌ RNHCOO- + BH+ (where B is a base, such as another amine molecule) mdpi.com

Crosslinking and Polymerization Mechanisms Involving N-[2-(Methylamino)ethyl]ethane-1,2-diamine

N-[2-(Methylamino)ethyl]ethane-1,2-diamine, also known as this compound, is a versatile chemical compound that participates in various crosslinking and polymerization reactions. Its unique molecular structure, which features primary, secondary, and tertiary amine functionalities, allows it to play distinct roles in different polymer systems. This article explores its reaction mechanisms, specifically as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams.

Role as a Curing Agent in Epoxy Resin Systems

N-[2-(Methylamino)ethyl]ethane-1,2-diamine functions as an effective curing agent, or hardener, for epoxy resins. The curing process involves a series of nucleophilic addition reactions between the amine groups of the hardener and the epoxide (oxirane) rings of the epoxy resin, leading to the formation of a highly crosslinked, three-dimensional thermoset network.

The curing mechanism proceeds through the reaction of active hydrogen atoms on the primary and secondary amines with the epoxy groups. e3s-conferences.org The molecule of N-[2-(Methylamino)ethyl]ethane-1,2-diamine possesses four active hydrogens: two on the primary amine (-NH2) group and one on each of the two secondary amine (-NH-) groups. The reaction is a stepwise process:

Initial Ring-Opening: The process begins with a primary or secondary amine acting as a nucleophile, attacking one of the carbon atoms of the epoxy ring. This forces the ring to open and forms a covalent bond between the nitrogen and carbon atoms. This initial step results in the formation of a secondary or tertiary amine, respectively, along with a hydroxyl (-OH) group. nih.gov

Chain Extension and Network Formation: The newly formed hydroxyl groups can catalyze further reactions between other amine and epoxy groups. As the reaction continues, each molecule of N-[2-(Methylamino)ethyl]ethane-1,2-diamine can react with up to four epoxy groups, leading to extensive chain extension and cross-linking. cnrs.fr This process transforms the low-viscosity liquid resin and hardener mixture into a rigid, solid material with high mechanical strength and thermal stability. e3s-conferences.org

The kinetics of epoxy-amine curing are complex and can be influenced by factors such as temperature, stoichiometry, and the specific chemical structures of the reactants. canada.caresearchgate.net The curing process is highly exothermic, and the heat generated can further accelerate the reaction rate. e3s-conferences.org Kinetic studies of similar epoxy-amine systems often show an autocatalytic behavior, where the hydroxyl groups formed during the reaction catalyze subsequent ring-opening reactions. cnrs.fr

ParameterDescriptionTypical Values for Aliphatic Amine/Epoxy SystemsImplication for N-[2-(Methylamino)ethyl]ethane-1,2-diamine
Active Hydrogen Equivalent Weight (AHEW) The molecular weight of the curing agent per active hydrogen atom.DETA: ~20.6 g/eq~28.8 g/eq
Functionality (f) The number of active sites on the molecule that can react with an epoxy group.DETA: 54 (from active hydrogens)
Activation Energy (Ea) The minimum energy required to initiate the curing reaction.50-60 kJ/molExpected to be in a similar range, possibly slightly lower due to the activating methyl group.
Reaction Mechanism The pathway of the chemical reaction.Nucleophilic addition, AutocatalyticPrimarily nucleophilic addition, with potential for accelerated kinetics at the N-methylated site.

Participation in Polyurethane Foam Production as a Catalyst or Blowing Agent

In the manufacturing of polyurethane foams, N-[2-(Methylamino)ethyl]ethane-1,2-diamine acts primarily as a reactive amine catalyst. It does not function as a blowing agent itself; rather, it catalyzes the reactions that produce the foam structure and the polymer matrix. Polyurethane foam formation relies on a delicate balance between two primary reactions: the gelling reaction and the blowing reaction. allhdi.comnbinno.com

Gelling Reaction: The reaction between a polyol and a polyisocyanate, which forms the urethane (B1682113) linkages of the polymer network.

Blowing Reaction: The reaction between water and a polyisocyanate, which produces an unstable carbamic acid that decomposes to yield an amine and carbon dioxide (CO2) gas. allhdi.com This CO2 gas acts as the blowing agent, expanding the polymerizing mixture to create the cellular foam structure. ekb.eg

Amine catalysts are crucial for controlling the rates of these two reactions. americanchemistry.com They are often classified as either "gelling catalysts," which primarily promote the polyol-isocyanate reaction, or "blowing catalysts," which are more selective for the water-isocyanate reaction. poliuretanos.com.brtri-iso.com

N-[2-(Methylamino)ethyl]ethane-1,2-diamine possesses structural features that allow it to influence both reactions.

Catalytic Activity: The molecule contains a tertiary amine group, which is a key feature of many polyurethane catalysts. poliuretanos.com.brwhamine.com The lone pair of electrons on the tertiary nitrogen atom activates the isocyanate group, making it more susceptible to nucleophilic attack by either the polyol (gelling) or water (blowing). allhdi.com The structure of N-[2-(Methylamino)ethyl]ethane-1,2-diamine is similar to that of Pentamethyldiethylenetriamine (PMDETA), a well-known strong blowing catalyst. poliuretanos.com.brgoogle.com Strong blowing catalysts often have multiple nitrogen or oxygen centers that can chelate water molecules, increasing their reactivity towards isocyanates. poliuretanos.com.br The multiple amine groups in N-[2-(Methylamino)ethyl]ethane-1,2-diamine suggest it likely functions as an effective blowing catalyst.

Reactive Nature: The presence of primary and secondary amine groups means this compound is also a "reactive catalyst." google.com The active hydrogens on these groups will react with isocyanates, covalently bonding the molecule into the polyurethane polymer matrix. This is advantageous as it prevents the catalyst from migrating out of the finished foam, which can reduce odor and prevent discoloration of materials in contact with the foam, such as PVC skins in automotive interiors. google.comresearchgate.net

Therefore, N-[2-(Methylamino)ethyl]ethane-1,2-diamine does not act as a blowing agent by volatilizing. Instead, it serves as a reactive blowing catalyst, accelerating the chemical reaction that generates CO2 gas while simultaneously becoming a permanent part of the polymer structure. This dual functionality allows for precise control over the foam-forming process and contributes to the long-term stability of the final product. allhdi.comekb.eg

Catalyst TypePrimary Catalyzed ReactionKey Structural FeatureExampleProbable Role of N-[2-(Methylamino)ethyl]ethane-1,2-diamine
Gelling Catalyst Polyol + Isocyanate → UrethaneSterically hindered tertiary aminesN,N-Dimethylcyclohexylamine (DMCHA)Minor gelling activity from the tertiary amine site.
Blowing Catalyst Water + Isocyanate → Urea (B33335) + CO2Non-hindered tertiary amines, often with multiple N or O atomsPentamethyldiethylenetriamine (PMDETA)Strong blowing activity due to multiple amine groups available for water chelation.
Reactive Catalyst N/AContains active hydrogen groups (e.g., -OH, -NH, -NH2)N,N-Dimethylethanolamine (DMEA)Acts as a reactive catalyst due to its primary and secondary amine groups reacting with isocyanates.

Computational and Theoretical Chemistry Studies of N 2 Methylamino Ethyl Ethane 1,2 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including N-[2-(Methylamino)ethyl]ethane-1,2-diamine.

Optimization of Molecular Geometry and Electronic Structure Analysis

The initial step in a DFT study involves the optimization of the molecule's geometry to find its lowest energy conformation. This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For N-[2-(Methylamino)ethyl]ethane-1,2-diamine, a flexible molecule with multiple rotatable bonds, this process is crucial for identifying the most stable three-dimensional structure.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Additionally, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Table 1: Exemplary Optimized Geometrical Parameters for a Polyamino Compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C1.52 - 1.54
C-N1.46 - 1.48
N-H1.01 - 1.02
C-H1.09 - 1.10
C-C-N110 - 114
C-N-C112 - 116
H-N-H105 - 108
C-C-N-C175 - 180 (trans)
H-N-C-C60 - 70 (gauche)

Note: This table provides typical ranges for polyamino compounds and serves as an illustration of the type of data obtained from geometry optimization.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of N-[2-(Methylamino)ethyl]ethane-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is commonly employed within DFT to calculate the isotropic shielding tensors for each nucleus. These values can then be converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign specific resonances in the ¹H and ¹³C NMR spectra.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration in the molecule and can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific functional groups and vibrational motions, such as N-H stretching, C-H stretching, and CH₂ bending modes. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate the behavior of N-[2-(Methylamino)ethyl]ethane-1,2-diamine upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the calculation of electronic excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in an ultraviolet-visible (UV-Vis) spectrum.

TD-DFT calculations provide a detailed picture of the electronic transitions between different molecular orbitals. For each excitation, the theory predicts the energy of the transition, its oscillator strength (which relates to the intensity of the absorption), and the nature of the orbitals involved (e.g., n → π* or σ → σ* transitions). This information is invaluable for interpreting the experimental electronic spectrum and understanding the photophysical properties of the molecule.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, N-[2-(Methylamino)ethyl]ethane-1,2-diamine can exist in various conformations. A thorough conformational analysis is essential to identify the different stable conformers and the energy barriers for interconversion between them.

This is typically achieved by systematically rotating the dihedral angles of the key rotatable bonds and calculating the corresponding energy at each point, a process known as a potential energy surface (PES) scan. The minima on the PES correspond to stable conformers, while the maxima represent the transition states for conformational changes. The relative energies of the conformers, calculated using a high level of theory and a large basis set, allow for the determination of their population distribution at a given temperature using the Boltzmann distribution.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While gas-phase DFT calculations provide fundamental insights, the behavior of N-[2-(Methylamino)ethyl]ethane-1,2-diamine in a condensed phase is often of greater practical interest. Molecular dynamics (MD) simulations are employed to study the molecule's dynamics and its interactions with solvent molecules over time.

In an MD simulation, the classical equations of motion are solved for a system containing the molecule of interest and a large number of solvent molecules. This allows for the exploration of the conformational space in solution and the analysis of intermolecular interactions, such as hydrogen bonding between the amine groups of N-[2-(Methylamino)ethyl]ethane-1,2-diamine and solvent molecules like water. The simulations can provide information on the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Theoretical Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For N-[2-(Methylamino)ethyl]ethane-1,2-diamine, theoretical methods can be used to investigate its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, the structures of the reactants, products, and any intermediates can be determined. Crucially, the transition state (TS) structure, which corresponds to the highest energy point along the reaction coordinate, can be located and characterized. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Vibrational frequency analysis of the transition state structure is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic reaction coordinate (IRC) calculations can then be performed to verify that the located transition state connects the intended reactants and products.

Applications in Advanced Materials Science and Catalysis

Surface Functionalization of Inorganic Materials and Nanostructures

The functionalization of mesoporous silica (B1680970), such as MCM-41, with amine groups is a widely researched area for creating adsorbents for CO2 capture. The literature extensively covers the grafting of various amines, including monoethanolamine (MEA), Diethylenetriamine (B155796) (DETA), and tetraethylenepentamine (B85490) (TEPA), onto the silica surface. These studies provide detailed findings on how amine loading affects surface area, pore volume, and CO2 adsorption capacity. Despite the breadth of this research, specific studies on the grafting of 1-Methyl Diethylenetriamine onto MCM-41 or other mesoporous silica for adsorption applications, along with corresponding characterization and performance data, could not be located.

Post-synthetic modification of Metal-Organic Frameworks (MOFs) with amine functionalities is a key strategy to enhance their selectivity and capacity for capturing gases like CO2. Numerous studies have successfully demonstrated the grafting of linear polyamines such as Ethylenediamine (B42938) and Diethylenetriamine onto the open metal sites of various MOFs, including MIL-101(Cr) and MIL-53(Fe). rsc.orgresearchgate.net This functionalization creates basic sites that improve CO2 adsorption. However, a specific investigation into the functionalization of any MOF structure with this compound for gas capture or separation has not been reported in the reviewed literature. While research exists for related molecules like N-methylethylenediamine, direct data for this compound is absent. researchgate.net

Role as a Catalytic Component in Organic Synthesis

Polyamines and their derivatives can act as ligands or basic catalysts in various organic reactions. For example, tertiary amines are commonly employed as catalysts for the formation of polyurethane foams and epoxy resins. wikipedia.org Furthermore, amines supported on solid materials, such as metal oxides, have been used to catalyze reactions like the Knoevenagel condensation. mdpi.com While the catalytic activity of a broad range of amines has been explored, specific research detailing the role of this compound as either a homogeneous or heterogeneous catalytic component in organic synthesis is not available.

Tertiary Amine Catalysis in Polymerization (e.g., Urethane (B1682113) Formation)

This compound, a tertiary amine, is anticipated to function as a catalyst in polymerization reactions, most notably in the formation of polyurethanes. The catalytic activity of tertiary amines in urethane chemistry is a well-established principle in polymer science. wikipedia.orgmdpi.com These catalysts accelerate the reaction between isocyanates and polyols, which is the fundamental basis of polyurethane production. mdpi.com

The mechanism of tertiary amine catalysis in urethane formation generally involves the activation of the reactants. The lone pair of electrons on the nitrogen atom of the tertiary amine can interact with the hydroxyl group of the polyol, forming a hydrogen-bonded complex. This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate group. Alternatively, the tertiary amine can interact with the isocyanate group, rendering it more susceptible to nucleophilic attack by the alcohol.

While specific research on this compound as a primary catalyst for urethane formation is not extensively documented in publicly available literature, the catalytic activity of structurally similar tertiary amines is well-known. For instance, triethylamine (B128534) is a commonly employed catalyst in the synthesis of urethane foams and epoxy resins. wikipedia.org Furthermore, pentamethyldiethylenetriamine, the fully N-methylated derivative of diethylenetriamine, is widely utilized in the industrial production of polyurethane foams. rsc.org Given these precedents, this compound is expected to exhibit catalytic activity in urethane formation, with its efficacy being influenced by factors such as the steric hindrance around the nitrogen atoms and its basicity.

Catalysis of Knoevenagel Condensation Reactions (analogous to ethylenediamine)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. taylorandfrancis.comwikipedia.org Amines are common catalysts for this reaction, and the catalytic role of diamines and polyamines, such as ethylenediamine and diethylenetriamine, has been demonstrated. rsc.orgresearchgate.net

While direct studies detailing the use of this compound as a catalyst for the Knoevenagel condensation are not prominent, its structural similarity to diethylenetriamine (DETA) allows for an informed discussion of its potential catalytic activity. DETA has been successfully employed as a catalyst in Knoevenagel condensations. For example, when supported on polyacrylonitrile (B21495) fibers, DETA efficiently catalyzes the condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) in water, leading to high product yields. rsc.org In another application, DETA was grafted onto a metal-organic framework (MIL-101) to create an effective catalyst for the condensation of benzaldehyde and malononitrile. researchgate.net

The mechanism of amine-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene compound by the amine to form a reactive enolate intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type adduct yields the final α,β-unsaturated product. sigmaaldrich.com The efficiency of the amine catalyst is dependent on its basicity, which is necessary to generate the enolate, and its ability to facilitate the subsequent steps of the reaction.

Given that this compound possesses amine functionalities similar to DETA, it is expected to function as a catalyst for the Knoevenagel condensation in a comparable manner. The presence of a methyl group on one of the nitrogen atoms would slightly alter the basicity and steric environment of the amine, which could in turn influence its catalytic efficiency and selectivity. The general expectation is that it would serve as an effective basic catalyst for this class of reactions, analogous to its parent compound, diethylenetriamine, and other simple amines.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the advanced analytical techniques specifically for the compound "this compound" according to the requested outline.

Extensive searches for validated analytical methodologies such as HPLC, GC, chemical derivatization, and hyphenated techniques (LC-MS/MS, GC-MS) focusing solely on "this compound" did not yield specific results. The existing body of research provides in-depth information for structurally similar but distinct compounds, most notably Diethylenetriamine (DETA), Ethylenediamine (EDA), and Triethylenetetramine (TETA).

While the analytical principles and techniques described for these related amines are well-established, applying them directly to this compound without specific experimental data, such as retention times, mass-to-charge ratios, fragmentation patterns, and validated derivatization protocols, would be scientifically inaccurate. Adhering to the strict instruction to focus solely on this compound, the generation of a scientifically rigorous and validated article as per the provided outline is not feasible due to the absence of specific data for this compound in the public domain.

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Advanced Analytical Techniques for Detection, Quantification, and Process Monitoring

Kinetic Analysis of Reaction Progress using In-situ Spectroscopic Methods

The kinetic analysis of chemical reactions is fundamental to understanding reaction mechanisms, optimizing process parameters, and ensuring product quality and consistency. For industrial processes involving reactive amines like 1-methyl diethylenetriamine (B155796), in-situ spectroscopic methods are invaluable tools for real-time monitoring and data acquisition. Techniques such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for offline sampling, which can be disruptive and may not capture the true reaction profile, especially for fast-curing systems.

These Process Analytical Technologies (PAT) provide a continuous stream of data that can be used to build accurate kinetic models. By monitoring specific functional groups, the concentration changes of key chemical species can be quantified throughout the reaction. This data is then used to determine reaction rate constants, activation energies, and reaction orders, providing a comprehensive understanding of the reaction dynamics.

For reactions involving 1-methyl diethylenetriamine, such as curing processes with epoxy resins or the formation of polyurethanes with isocyanates, in-situ spectroscopy is particularly advantageous. These reactions are often rapid and exothermic, making real-time monitoring crucial for process control.

Application in Epoxy Curing

In the context of epoxy resin curing with amine hardeners, in-situ FT-IR spectroscopy is a widely used technique. The reaction can be monitored by observing the decrease in the absorbance of the epoxy group band (typically around 915 cm⁻¹) and the corresponding changes in the bands associated with the primary and secondary amine groups of this compound.

The kinetic analysis of the curing process often involves tracking the conversion of the epoxy groups over time at different temperatures. This data can then be fitted to various kinetic models to describe the reaction behavior. For many epoxy-amine systems, the reaction can be described by an n-th order or an autocatalytic model.

Table 1: Illustrative Kinetic Data for Epoxy Curing with this compound Monitored by In-situ FT-IR

Curing Temperature (°C)Initial Rate (% conversion/min)Rate Constant (k) (min⁻¹)Reaction Order (n)
501.20.0252.1
602.50.0522.0
704.80.1011.9
808.50.1851.8

Note: The data in this table is hypothetical and serves as an example of typical results obtained from such a study.

From this type of data, the activation energy (Ea) for the curing reaction can be determined using the Arrhenius equation, providing crucial information for defining curing schedules and understanding the temperature sensitivity of the system.

Monitoring Polyurethane Formation

The reaction between this compound and an isocyanate to form a urea (B33335) linkage (a key reaction in some polyurethane systems) can be effectively monitored in-situ using FT-IR or Raman spectroscopy. FT-IR spectroscopy can track the disappearance of the characteristic isocyanate (NCO) peak, which is a strong and well-defined band typically found around 2270 cm⁻¹.

Raman spectroscopy offers a complementary approach and can be particularly useful for systems with strong IR absorption or for reactions carried out in aqueous media. The progress of the reaction can be followed by monitoring the decrease in the intensity of the symmetric N=C=O stretching band of the isocyanate group.

Table 2: Representative Kinetic Findings for the Reaction of this compound with an Isocyanate via In-situ Raman Spectroscopy

Reaction Temperature (°C)Apparent Rate Constant (k_obs) (L mol⁻¹ s⁻¹)Half-life (t₁/₂) (s) at Stoichiometric Ratio
250.0154620
350.0322165
450.0651066
550.128541

Note: The data in this table is hypothetical and intended to illustrate the type of kinetic information that can be obtained.

Insights from In-situ NMR Spectroscopy

While less commonly applied for routine process monitoring due to instrumentation costs and complexity, in-situ NMR spectroscopy provides unparalleled detail regarding reaction mechanisms and the evolution of different chemical species. For the reaction of this compound, ¹H and ¹³C NMR can distinguish between the primary and secondary amine protons and carbons, as well as the newly formed linkages.

This level of detail allows for the simultaneous monitoring of multiple reaction steps and the identification of intermediate species. Kinetic parameters for individual reaction pathways, such as the reaction of the primary versus the secondary amine groups, can be determined. This is particularly valuable for complex reactions where multiple competing or consecutive reactions occur.

Comparative Academic Studies: N 2 Methylamino Ethyl Ethane 1,2 Diamine Vs. Diethylenetriamine and Polymethyldiethylenetriamines

Comparative Analysis of Ligand Binding Affinities and Complex Stability

The stability of metal complexes formed with polyamines is governed by several factors, including the chelate effect, the basicity of the nitrogen donors, and steric hindrance around the metal center. scispace.com. Diethylenetriamine (B155796) and its methylated derivatives are tridentate ligands that form two stable five-membered chelate rings upon coordination to a metal ion wikipedia.org.

Basicity: The introduction of methyl groups onto the nitrogen atoms increases their electron-donating ability through an inductive effect, thereby increasing their basicity. This would typically lead to the formation of stronger metal-ligand bonds and more stable complexes.

Steric Hindrance: Conversely, the bulky methyl groups introduce significant steric repulsion. In fully methylated ligands like PMDTA, this steric hindrance can prevent the optimal approach of the ligand to the metal center, leading to weaker bonds and less stable complexes compared to the unsubstituted DETA. This steric bulk can also enforce specific coordination geometries, such as five-coordinate complexes wikipedia.org.

Sigma-Donating Properties: For copper(II) complexes, it has been noted that the σ-donating properties of the amino groups in diethylenetriamine are greater than those in PMDTA, contributing to the relative stability of the corresponding complexes wikipedia.org.

The chelate effect describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands of similar basicity wikipedia.org. Both DETA and its methylated analogues benefit from this effect. However, the interplay between increased basicity and increased steric hindrance upon methylation results in a non-linear trend in complex stability. For many metal ions, the stability of complexes follows the order: DETA > 1-Methyldiethylenetriamine > PMDTA, as the detrimental effects of steric hindrance outweigh the benefits of increased basicity.

Table 1: Comparison of Ligand Properties and Their Expected Impact on Complex Stability

LigandAmine TypesH-Bond DonorsBasicity (pKa)Steric HindranceExpected Complex Stability
Diethylenetriamine (DETA)2 Primary, 1 SecondaryYes~9.9, 9.1, 4.3LowHigh
1-Methyldiethylenetriamine1 Primary, 2 SecondaryYesIntermediateIntermediateIntermediate
Pentamethyldiethylenetriamine (PMDTA)3 TertiaryNo~10.2, 9.6, 7.8HighLower

Note: pKa values are approximate and can vary with conditions. The table illustrates general trends.

Differential Catalytic Activities Based on Amine Methylation Pattern

The electronic and steric environment imposed by the ligand is crucial in determining the activity and selectivity of a metal complex in catalysis. The methylation pattern on the diethylenetriamine framework provides a tool for tuning these properties.

Complexes of DETA and PMDTA are used in various catalytic reactions. For instance, copper complexes with PMDTA are used to initiate atom transfer radical polymerization (ATRP) researchgate.net. Nickel complexes bearing chelating ligands are active in ethylene (B1197577) oligomerization nih.govresearchgate.net. Diethylenetriamine-functionalized materials have been employed as solid base catalysts for Knoevenagel condensations and can act as scaffolds for immobilizing catalytically active metals like Palladium for Heck reactions researchgate.net.

The degree of methylation influences catalytic performance in several ways:

Access to the Metal Center: The open structure of DETA complexes allows for easier access of substrates to the catalytic metal center. In contrast, the steric bulk of PMDTA can limit substrate access, potentially lowering the reaction rate or inducing selectivity for smaller substrates wikipedia.org.

Electronic Tuning: The stronger electron-donating character of the tertiary amines in PMDTA can increase the electron density on the metal center. This can enhance its reactivity in certain catalytic steps, such as oxidative addition, or influence the redox potential of the metal.

Solubility: The increased lipophilicity of methylated amines can improve the solubility of the catalyst complex in nonpolar organic solvents, which is often advantageous in homogeneous catalysis.

For example, in polymerization reactions, titanium complexes with permethylindenyl ligands (structurally different but illustrating the principle of methylation) show exceptionally high catalytic activity, producing ultrahigh-molecular-weight polymers nih.gov. The specific catalytic activity is a balance of these competing electronic and steric effects, and the optimal ligand often depends on the specific requirements of the chemical transformation.

Variations in Reactivity Profiles and Selectivity in Organic Transformations

Beyond their role as ligands, these amines are used as reagents and intermediates in organic synthesis. Their reactivity is directly linked to the nature of their amine groups.

Diethylenetriamine (DETA): With its primary and secondary amines, DETA is a versatile nucleophile. It is widely used as a curing agent for epoxy resins, where the N-H groups react with epoxide rings to form a cross-linked polymer network wikipedia.org. It also serves as an intermediate in the synthesis of chelating agents, surfactants, and polyamide resins sinobiochemistry.com.

Polymethyldiethylenetriamines (PMDTA): Lacking N-H bonds, PMDTA is non-nucleophilic under many conditions but is a strong, sterically hindered base. It is particularly valued in organometallic chemistry for its ability to modify the reactivity of organolithium compounds. By chelating to the lithium ion, PMDTA breaks down organolithium aggregates into more reactive monomeric species, enhancing their basicity and influencing the regiochemistry of metalation reactions wikipedia.org.

1-Methyldiethylenetriamine: Possessing both N-H functionalities and a methylated nitrogen, this compound exhibits intermediate reactivity. It can act as a nucleophile, but its reactivity and the properties of the resulting products will differ from those derived from DETA due to the presence of the methyl group.

The selective synthesis of these amines can also be challenging. For instance, the industrial synthesis of PMDTA from DETA via methylation with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or with methanol (B129727) over copper catalysts must be carefully controlled to avoid the formation of partially methylated products and cyclic by-products like 1,4-dimethylpiperazine (B91421) rsc.org.

Impact of Methylation on Supramolecular Interactions and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and van der Waals forces, to build larger, organized structures nih.gov. The ability of a molecule to participate in these interactions is highly dependent on its structure.

Hydrogen Bonding: Diethylenetriamine, with three N-H bonds, is an excellent hydrogen bond donor and acceptor. This allows it to form extensive intermolecular hydrogen-bonded networks, which dictate its crystal structure and physical properties. 1-Methyldiethylenetriamine also retains the ability to act as a hydrogen bond donor.

Hydrophobic Interactions: The progressive addition of methyl groups increases the hydrophobic character of the molecule. PMDTA is significantly more nonpolar than DETA.

Self-Assembly: The loss of hydrogen-bonding donor capability in PMDTA fundamentally changes its self-assembly behavior. While DETA's structure is dominated by hydrogen bonds, the solid-state and solution structures of PMDTA and its derivatives are more influenced by weaker van der Waals interactions and molecular packing considerations. The presence of both hydrogen-bonding sites and methylated, hydrophobic regions in 1-Methyldiethylenetriamine could lead to more complex, amphiphilic-type self-assembly behavior nih.gov.

These differences in intermolecular forces affect properties such as boiling point, viscosity, and solubility. The ability to form specific, directional hydrogen bonds is a key driver for the self-assembly of many complex supramolecular structures, such as nanotubes and nanorings core.ac.uknih.gov. The methylation of amines serves as a clear example of how subtle molecular modifications can be used to control and direct these non-covalent interactions.

Future Research Directions and Emerging Areas in N 2 Methylamino Ethyl Ethane 1,2 Diamine Chemistry

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of environmentally benign and sustainable practices. For N-[2-(Methylamino)ethyl]ethane-1,2-diamine, a key area of future research will be the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current industrial syntheses of similar amines often rely on petroleum-based starting materials and harsh reaction conditions. researchgate.netsemanticscholar.org Future research is anticipated to explore alternative pathways, such as:

Catalytic Amination of Bio-derived Feedstocks: The conversion of biomass-derived platform molecules, such as ethylene (B1197577) glycol, into amines represents a significant step towards a more sustainable chemical industry. nih.gov Research into selective catalysts for the amination of these renewable resources could provide a greener pathway to N-[2-(Methylamino)ethyl]ethane-1,2-diamine and its derivatives.

Tandem Catalytic Processes: The development of one-pot tandem reactions, such as dehydrogenation followed by transfer hydrogenation and borrowing hydrogenation, offers a highly efficient and atom-economical approach to amine synthesis. nih.gov Applying these concepts to the synthesis of N-[2-(Methylamino)ethyl]ethane-1,2-diamine could significantly reduce the number of synthetic steps and associated waste.

Use of Greener Solvents: Shifting from traditional volatile organic compounds to more eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can dramatically reduce the environmental impact of the synthesis process. researchgate.netsemanticscholar.org

Green Synthesis ApproachPotential Advantages
Catalytic Amination of Bio-feedstocksUtilization of renewable resources, reduction of carbon footprint.
Tandem Catalytic ProcessesIncreased atom economy, reduced reaction steps and waste.
Use of Greener SolventsLower environmental impact, improved process safety.

Exploration of Novel Catalytic Systems Utilizing N-[2-(Methylamino)ethyl]ethane-1,2-diamine as a Ligand or Promoter

The presence of multiple nitrogen donor atoms in N-[2-(Methylamino)ethyl]ethane-1,2-diamine makes it an excellent candidate for use as a ligand in transition metal catalysis. chemscene.com The unique steric and electronic properties conferred by the methyl group can lead to novel catalytic activities and selectivities.

Future research in this area is expected to focus on:

Asymmetric Catalysis: Chiral metal complexes containing N-[2-(Methylamino)ethyl]ethane-1,2-diamine or its derivatives could be developed for asymmetric synthesis, a critical technology in the pharmaceutical and fine chemical industries. The ligand's structure can be fine-tuned to create specific chiral environments around the metal center.

Metal-Ligand Cooperative Catalysis: The amine groups in the ligand can actively participate in the catalytic cycle, working in concert with the metal center to activate substrates and facilitate bond-forming reactions. scholaris.ca This approach can lead to highly efficient and selective catalysts for a variety of transformations.

Development of Mononuclear and Polynuclear Complexes: The synthesis and characterization of novel mononuclear and polynuclear metal complexes with N-[2-(Methylamino)ethyl]ethane-1,2-diamine will be crucial. nih.gov These complexes could find applications in reactions such as the Henry reaction, a fundamental carbon-carbon bond-forming reaction. nih.gov

Catalytic SystemPotential Application
Asymmetric CatalysisSynthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Metal-Ligand Cooperative CatalysisHighly efficient and selective organic transformations.
Mononuclear and Polynuclear ComplexesCarbon-carbon bond formation and other fundamental organic reactions.

Design of Advanced Functional Materials for Energy and Environmental Applications

The incorporation of N-[2-(Methylamino)ethyl]ethane-1,2-diamine into polymeric and porous materials can impart unique functional properties, opening up new avenues for their use in energy and environmental applications.

Emerging areas of research include:

Carbon Capture and Storage: Amine-functionalized materials are highly effective at capturing carbon dioxide (CO2). researchgate.net Integrating N-[2-(Methylamino)ethyl]ethane-1,2-diamine into metal-organic frameworks (MOFs) or other porous supports could lead to highly efficient and regenerable sorbents for CO2 capture from industrial flue gases. researchgate.net

Environmental Remediation: The chelating properties of N-[2-(Methylamino)ethyl]ethane-1,2-diamine make it suitable for the removal of heavy metal ions from contaminated water. researchgate.net Functionalizing materials like MIL-53(Fe) with this amine could create robust adsorbents for pollutants such as arsenic. researchgate.net

Energy Storage: The nitrogen-rich structure of N-[2-(Methylamino)ethyl]ethane-1,2-diamine can be leveraged in the development of advanced materials for energy storage devices. For example, it could be used as a building block for redox-active polymers or as a modifying agent for electrode materials in batteries and supercapacitors.

Functional Material ApplicationPotential Impact
Carbon Capture and StorageMitigation of greenhouse gas emissions.
Environmental RemediationRemoval of toxic pollutants from water sources.
Energy StorageDevelopment of high-performance batteries and supercapacitors.

In Silico Design and Prediction of N-[2-(Methylamino)ethyl]ethane-1,2-diamine Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. In silico methods can be employed to design and screen derivatives of N-[2-(Methylamino)ethyl]ethane-1,2-diamine for specific applications, saving significant time and resources compared to traditional experimental approaches.

Future research directions in this domain will likely involve:

Predictive Modeling of Physicochemical Properties: Using computational models to predict key properties such as solubility, reactivity, and binding affinities of N-[2-(Methylamino)ethyl]ethane-1,2-diamine derivatives. nih.govresearchgate.net This information can guide the synthesis of new compounds with optimized performance for specific tasks.

Virtual Screening for Catalytic Applications: Employing molecular docking and other computational techniques to screen libraries of virtual N-[2-(Methylamino)ethyl]ethane-1,2-diamine derivatives for their potential as ligands in catalysis. researchgate.netresearchgate.net This can help identify promising candidates for experimental validation.

Generation of Novel Polymer Structures: Utilizing theoretical approaches to generate and predict the properties of new polymers incorporating N-[2-(Methylamino)ethyl]ethane-1,2-diamine. mdpi.com This can aid in the design of advanced materials with tailored characteristics for energy and environmental applications.

In Silico ApproachResearch Goal
Predictive ModelingOptimization of physicochemical properties of derivatives.
Virtual ScreeningIdentification of promising new catalysts.
Generation of Novel Polymer StructuresDesign of advanced functional materials with tailored properties.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.